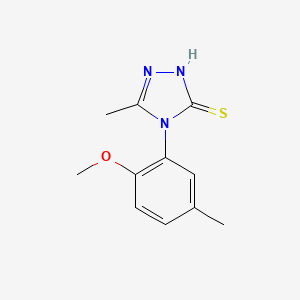![molecular formula C14H22N2O4S B4666028 N-ethyl-5-[(isobutylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4666028.png)
N-ethyl-5-[(isobutylamino)sulfonyl]-2-methoxybenzamide
Descripción general
Descripción
N-ethyl-5-[(isobutylamino)sulfonyl]-2-methoxybenzamide, commonly known as Sunitinib, is a small molecule inhibitor that has gained significant attention in the field of cancer research. Sunitinib was first approved by the FDA in 2006 for the treatment of advanced renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been extensively studied for its mechanism of action and potential applications in various types of cancer.
Mecanismo De Acción
Sunitinib works by inhibiting the activity of multiple receptor tyrosine kinases, which are involved in the growth and proliferation of cancer cells. By inhibiting these kinases, Sunitinib can prevent the formation of new blood vessels, which are necessary for the growth and spread of cancer cells. Additionally, Sunitinib can induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Sunitinib has been shown to have both biochemical and physiological effects on cancer cells. It can inhibit the activity of multiple receptor tyrosine kinases, which can lead to the inhibition of cell growth and proliferation. Additionally, Sunitinib can induce apoptosis in cancer cells, which can lead to the death of cancer cells. Physiologically, Sunitinib can prevent the formation of new blood vessels, which can inhibit the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Sunitinib in lab experiments is its specificity for receptor tyrosine kinases. This makes it a useful tool for studying the role of these kinases in cancer cell growth and proliferation. Additionally, Sunitinib has been extensively studied and is well-characterized, which makes it a reliable tool for lab experiments. However, one limitation of using Sunitinib in lab experiments is its potential toxicity to non-cancerous cells. This can make it difficult to study the effects of Sunitinib on cancer cells in vitro.
Direcciones Futuras
There are several potential future directions for the study of Sunitinib. One direction is the development of new formulations of Sunitinib that can improve its efficacy and reduce its toxicity. Another direction is the study of Sunitinib in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the study of Sunitinib in other types of cancer, such as breast cancer and lung cancer, may provide new insights into its potential applications in cancer treatment.
Aplicaciones Científicas De Investigación
Sunitinib has been extensively studied for its potential applications in various types of cancer. It has been shown to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and stem cell factor receptor (c-Kit). This makes it a promising candidate for the treatment of solid tumors, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
Propiedades
IUPAC Name |
N-ethyl-2-methoxy-5-(2-methylpropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-5-15-14(17)12-8-11(6-7-13(12)20-4)21(18,19)16-9-10(2)3/h6-8,10,16H,5,9H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUQFQIYYPBLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4665960.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea](/img/structure/B4665980.png)
![4-{[5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4665991.png)
![1-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4665995.png)

![1-(2,4-dichlorophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4666008.png)


![N-(4-fluorophenyl)-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4666024.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4666035.png)
![1-(4-bromophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4666042.png)